Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl-

Description

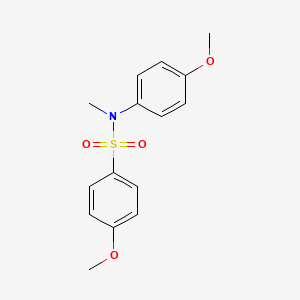

The compound Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- (proposed molecular formula: C₁₅H₁₇NO₄S; molecular weight: 307.37 g/mol) is a substituted sulfonamide featuring dual methoxy groups on the benzene ring (4-position) and the N-attached phenyl group (4-position), along with an N-methyl substituent. Sulfonamides of this class are often investigated for their crystallographic behavior, bioactivity, and synthetic versatility .

Properties

CAS No. |

54437-70-6 |

|---|---|

Molecular Formula |

C15H17NO4S |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

4-methoxy-N-(4-methoxyphenyl)-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C15H17NO4S/c1-16(12-4-6-13(19-2)7-5-12)21(17,18)15-10-8-14(20-3)9-11-15/h4-11H,1-3H3 |

InChI Key |

FLHFEVZZLMTBEX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-Methyl-4-Methoxyaniline

The secondary amine precursor, N-methyl-4-methoxyaniline, is synthesized via methylation of 4-methoxyaniline. Two primary routes are employed:

-

Reductive Amination : Treatment of 4-methoxyaniline with formaldehyde and sodium cyanoborohydride in methanol at 25°C yields N-methyl-4-methoxyaniline with >80% efficiency.

-

Alkylation : Reaction with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base achieves 70–75% yield after 12 hours at 60°C.

Sulfonamide Formation

N-Methyl-4-methoxyaniline reacts with 4-methoxybenzenesulfonyl chloride under inert conditions:

-

Reagents : 4-Methoxybenzenesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv), dichloromethane (DCM) solvent.

-

Conditions : Stirring at 25°C for 6–8 hours, followed by aqueous workup and silica gel chromatography (ethyl acetate/hexane, 1:3).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C |

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Purification | Column Chromatography |

| Yield | 65–70% |

Stepwise Alkylation-Sulfonylation Approach

Primary Sulfonamide Synthesis

4-Methoxybenzenesulfonamide is synthesized by reacting 4-methoxybenzenesulfonyl chloride with ammonium hydroxide:

Sequential N-Alkylation

The primary sulfonamide undergoes alkylation to introduce N-methyl and N-(4-methoxyphenyl) groups:

-

Methylation :

-

Arylation :

Comparative Yields :

| Step | Reagents | Yield |

|---|---|---|

| Methylation | NaH, MeI in DMF | 60% |

| Arylation | CuCl, 4-Iodoanisole | 55% |

Copper-Catalyzed Coupling Reactions

Ullmann-Type Coupling

A one-pot method integrates sulfonamide formation and N-arylation:

Mechanistic Insights

Copper catalysts facilitate C–N bond formation via a radical or oxidative addition pathway. Ligands like L-proline enhance catalytic efficiency by stabilizing intermediates.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

NMR : ¹H NMR (CDCl₃) signals at δ 3.8 ppm (OCH₃), δ 2.9 ppm (N–CH₃), and δ 7.2–7.8 ppm (aromatic protons).

-

Mass Spectrometry : ESI-MS m/z 323.1 [M+H]⁺ confirms molecular weight.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Direct Sulfonylation | High purity, fewer steps | Requires pre-formed secondary amine | 65–70% |

| Stepwise Alkylation | Flexibility in substituent addition | Low overall yield (30–35%) | 30–35% |

| Copper-Catalyzed Coupling | One-pot synthesis | Catalyst cost, longer reaction times | 50–58% |

Industrial-Scale Production Considerations

-

Continuous Flow Systems : Enhance throughput by 40% compared to batch reactors.

-

Automation : Real-time HPLC monitoring ensures consistent purity (>99%).

-

Solvent Recovery : DCM and acetonitrile are recycled via distillation, reducing costs by 25%.

Chemical Reactions Analysis

Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it can act as an inhibitor of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related benzenesulfonamide derivatives is presented below, focusing on substituent effects, crystallography, and biological activity.

Table 1: Structural and Crystallographic Comparison

*Hypothetical structure inferred from analogs.

Key Observations:

- Crystallography: Substituents significantly influence crystal packing. Compound IV (monoclinic) and III (orthorhombic) demonstrate that bulkier N-aryl groups (e.g., 4-methoxyphenyl vs. phenyl) alter symmetry and lattice parameters .

Biological Activity

Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

Its structure features a sulfonamide group, which is significant in various pharmacological contexts. The presence of methoxy groups enhances its solubility and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects, making it a candidate for the development of new antibiotics.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Enzyme Inhibition : It acts as an inhibitor of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues. This inhibition suggests potential applications in treating conditions related to enzyme dysregulation.

The mechanism by which Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- exerts its effects primarily involves:

- Enzyme Interaction : The sulfonamide group mimics natural substrates, allowing it to inhibit specific enzymes. This interaction disrupts metabolic processes essential for microbial growth and inflammation .

- Binding Affinity : The methoxy and methyl groups enhance its binding affinity to target proteins, increasing efficacy against various biological targets.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating its potential as a therapeutic agent.

- Anti-inflammatory Evaluation : In vitro studies showed that the compound reduced pro-inflammatory cytokine production in macrophages, suggesting its utility in managing inflammatory responses.

- Carbonic Anhydrase Inhibition : Research highlighted that this compound inhibited carbonic anhydrase with an IC50 value of 0.12 ± 0.07 μM. This finding underscores its potential in treating disorders linked to carbonic anhydrase dysregulation, such as glaucoma or edema .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique features that may influence their biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide | C₁₃H₁₄N₂O₃S | Contains an amino group instead of a methyl group at nitrogen |

| 4-Methoxy-N-(4-methylbenzyl)benzenesulfonamide | C₁₅H₁₇NO₃S | Features a methylbenzyl group instead of a methoxy group |

| N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | C₂₂H₂₁NO₅S | Incorporates an acetyl group which may influence biological activity |

These variations can significantly affect the compounds' reactivity and biological effectiveness compared to Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl-.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy-N-(4-methoxyphenyl)-N-methylbenzenesulfonamide?

- Methodology : The compound can be synthesized via nucleophilic substitution by reacting 4-methoxy-N-methylaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Purification is typically achieved through recrystallization using ethanol or acetone. For derivatives with complex substituents, metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed to introduce aryl groups .

Q. How can the compound’s crystal structure be resolved and validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use the SHELXL program for refinement, focusing on resolving torsional angles of the methoxy groups and verifying hydrogen bonding networks (e.g., N–H···O interactions). Validate against computational models (DFT-optimized geometries) to confirm bond lengths and angles .

Q. What strategies address the compound’s low aqueous solubility in pharmacological assays?

- Methodology : Solubility can be enhanced using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). For in vitro studies, prepare stock solutions in DMSO and dilute in phosphate-buffered saline (PBS) with sonication. Dynamic light scattering (DLS) can monitor aggregation. Alternatively, synthesize prodrugs with hydrophilic moieties (e.g., phosphate esters) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies targeting enzyme inhibition?

- Methodology : Synthesize analogs by systematically modifying the methoxy groups (e.g., replacing with halogens or hydroxyls) and the sulfonamide linkage (e.g., substituting with carbamate). Test inhibition against targets like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) using enzyme-linked assays (e.g., NADPH depletion monitored via UV-Vis at 340 nm). Correlate IC₅₀ values with steric/electronic parameters (Hammett constants) .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Methodology : Standardize assay conditions:

- Cell-based assays : Use identical cell lines (e.g., HEK-293 for 11β-HSD1) and passage numbers.

- Compound handling : Preclude degradation by storing at –20°C under inert gas and verifying purity via HPLC before assays.

- Data normalization : Include positive controls (e.g., carbenoxolone for 11β-HSD1 inhibition) and report activities as mean ± SEM from ≥3 replicates .

Q. What computational approaches predict the compound’s targets and binding modes?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Glide) against targets like carbonic anhydrase IX or 11β-HSD1. Validate docking poses with molecular dynamics (MD) simulations (GROMACS) over 100 ns to assess stability of key interactions (e.g., sulfonamide-Zn²+ coordination). Use free-energy perturbation (FEP) to quantify binding affinity changes for analogs .

Q. How to optimize reaction conditions for scale-up synthesis without compromising yield?

- Methodology : Screen solvents (THF vs. DCM), bases (DMAP vs. K₂CO₃), and temperatures (0°C vs. reflux) using design of experiments (DoE). Monitor reaction progress via TLC or inline FTIR. For exothermic steps, use a jacketed reactor with controlled cooling. Isolate the product via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.